2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with pyrrolidine. One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like lithium aluminum hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties.
6-(Trifluoromethyl)pyridine: Lacks the pyrrolidine group, affecting its binding interactions.
2-(Morpholin-4-yl)-6-(trifluoromethyl)pyridine: Contains a morpholine ring instead of pyrrolidine, leading to different steric and electronic effects.
Uniqueness
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is unique due to the combination of the pyrrolidine and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with a wide range of biological targets.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-9(14-8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBJBIQNQPWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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